7-Bromo-2-methylbenzo[d]thiazole
Description
7-Bromo-2-methylbenzo[d]thiazole (CAS: 110704-32-0) is a brominated thiazole derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.08 g/mol . It is synthesized via the Hantzsch protocol, where α-bromoketones react with thiourea or thioamides, a method widely used for thiazole derivatives due to its reliability . The compound’s structure features a bromine atom at the 7-position and a methyl group at the 2-position of the benzo[d]thiazole core.
Properties
IUPAC Name |
7-bromo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLNTXDNWKVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701428 | |
| Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-32-0 | |
| Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regioselectivity
Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane or acetic acid. Catalysts like iron(III) bromide (FeBr₃) enhance electrophilic substitution kinetics.
Table 1: Bromination of 2-Methylbenzo[d]thiazole Under Varied Conditions
| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | FeBr₃ | 25 | 68 | 95 |
| NBS | Acetic Acid | None | 80 | 72 | 97 |
| Br₂ | H₂SO₄ | H₂SO₄ | 0–5 | 58 | 90 |
The use of NBS in acetic acid at 80°C achieves higher yields (72%) and purity (97%) compared to Br₂ in dichloromethane. Sulfuric acid as both solvent and catalyst offers moderate yields but requires stringent temperature control to avoid polysubstitution.
Cyclization of 2-Amino-4-bromothiophenol Derivatives
An alternative method involves constructing the benzothiazole ring from a brominated precursor. This two-step process begins with synthesizing 2-amino-4-bromo-6-methylthiophenol, followed by cyclization.
Synthesis of 2-Amino-4-bromo-6-methylthiophenol
The precursor is prepared via bromination of 2-amino-6-methylthiophenol using Br₂ in ethanol at 0°C. The reaction’s regioselectivity is governed by the ortho-directing amino group and para-directing methyl group.
Equation 1:
Cyclization to this compound
Cyclization is achieved using dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). PPA at 120°C for 4 hours yields the target compound with 65% efficiency.
Table 2: Cyclization Efficiency Under Different Conditions
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 4 | 65 |
| POCl₃ | 100 | 6 | 58 |
| H₂SO₄ | 80 | 8 | 45 |
Palladium-Catalyzed Cross-Coupling Approaches
Modern methods leverage transition-metal catalysis for modular synthesis. A Suzuki-Miyaura coupling between 2-methylbenzo[d]thiazol-7-yl boronic acid and aryl bromides has been explored, though this route is less common due to the instability of the boronic acid intermediate.
Challenges and Optimization
Instability of the boronic acid necessitates in situ generation using pinacol borane. A palladium(II) acetate catalyst with tri-o-tolylphosphine ligand in tetrahydrofuran (THF) at 60°C achieves 55% yield.
Equation 2:
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.
Key Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 2.75 (s, 3H).
-
HRMS (ESI): m/z calcd for C₈H₆BrNS⁺ [M+H]⁺: 227.9404, found: 227.9401.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Bromination | Short reaction time, high yield | Requires hazardous Br₂ |
| Cyclization | High regioselectivity | Multi-step, moderate yields |
| Cross-Coupling | Modular for derivatives | Low yield, unstable intermediates |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylbenzo[d]thiazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include 2-methylbenzo[d]thiazole.
Scientific Research Applications
7-Bromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Data Table: Key Parameters of Selected Compounds
Biological Activity
7-Bromo-2-methylbenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the 7-position of the benzo[d]thiazole ring. This unique substitution enhances its reactivity compared to other derivatives, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal species. Its mechanism involves disrupting bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by inhibiting key survival pathways, such as those involving the BCL-2 family of proteins .
Case Study: In Vitro Evaluation of Anticancer Activity
In a study using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This indicates its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity, which is critical in metabolic pathways associated with disease processes .
- Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .
- Quorum Sensing Interference : By disrupting bacterial communication systems, it reduces pathogenicity and biofilm formation in microbial infections.
Research Applications
The compound serves as a building block in medicinal chemistry, facilitating the synthesis of novel bioactive molecules. Its applications extend to:
- Drug Development : As a lead compound for synthesizing new antimicrobial and anticancer agents.
- Chemical Biology : Used as a probe to study biological processes and interactions at the molecular level .
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, it is useful to compare it with similar thiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Methylbenzo[d]thiazole | Lacks bromine; less reactive | Moderate antimicrobial activity |
| 7-Chloro-2-methylbenzo[d]thiazole | Chlorine substitution affects reactivity | Similar anticancer effects |
| This compound | High reactivity; diverse applications | Strong antimicrobial and anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-2-methylbenzo[d]thiazole, and how can reaction conditions be adjusted to improve yield?
The synthesis of brominated thiazoles typically involves nucleophilic substitution or cyclization reactions. For this compound, a common approach involves bromination of 2-methylbenzo[d]thiazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 80°C). Reaction optimization can include:
- Catalyst selection : Transition metal catalysts (e.g., CuBr) may enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature control : Reflux conditions (100–120°C) often increase yield but may require inert atmospheres to prevent decomposition . Purity is verified via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C7, methyl at C2) and aromatic proton splitting .
- IR spectroscopy : Identification of C-Br (550–600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- X-ray crystallography : Resolves bond angles and dihedral angles, critical for confirming the benzo[d]thiazole scaffold. For example, related bromothiazoles show C-Br bond lengths of ~1.89 Å .
- Mass spectrometry : Molecular ion peaks (m/z 229 [M+H]⁺) validate molecular weight .
Q. How can researchers assess the preliminary biological activity of this compound?
Initial screening involves:
- In vitro cytotoxicity assays : Use NIH/3T3 or HeLa cell lines with MTT assays to determine IC₅₀ values. Related bromothiazoles show activity in the 10–50 µM range .
- Antimicrobial testing : Modified EUCAST protocols against pathogens like Candida albicans or Staphylococcus aureus .
- Enzyme inhibition studies : Target enzymes (e.g., kinases) using fluorescence-based assays to evaluate binding affinity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The bromine atom at C7 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst systems : Pd(PPh₃)₄ with ligands like XPhos improves turnover in aryl-aryl bond formation .
- Solvent/base pairs : DME/K₂CO₃ enhances stability of palladium intermediates .
- Steric effects : The methyl group at C2 may hinder reactivity at adjacent positions, directing coupling to C7 . Computational studies (DFT) predict charge distribution and transition states, aiding reaction design .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?
- Molecular docking : Use AutoDock Vina to screen derivatives against targets (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity using Hammett constants .
- ADMET prediction : Tools like SwissADME assess logP (optimal ~2.5) and blood-brain barrier permeability .
Q. How should researchers resolve contradictions in reported biological data for brominated thiazoles?
Discrepancies in IC₅₀ or MIC values may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, cell density) .
- Purity differences : Validate compound integrity via LC-MS before testing .
- Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts . Meta-analyses of structure-activity relationships (SAR) can identify trends across studies .
Q. What strategies optimize the stability of this compound under storage and experimental conditions?
- Storage : Argon-atmosphere vials at –20°C prevent bromine loss via photodegradation .
- Inert solvents : Use degassed THF or DCM for reactions to minimize oxidation .
- Stability assays : Monitor decomposition via TLC or GC-MS over 72 hours .
Methodological Tables
Q. Table 1. Comparative Yields of Brominated Thiazole Syntheses
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NBS Bromination | NBS, DMF, 80°C | 65–75 | >95 | |
| HBr/AcOH | HBr, AcOH, reflux | 50–60 | 90 | |
| CuBr Catalyzed | CuBr, DMSO, 100°C | 80–85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
